molecular formula C14H8O4 B116980 Alizarin CAS No. 72-48-0

Alizarin

Cat. No.: B116980
CAS No.: 72-48-0
M. Wt: 240.21 g/mol
InChI Key: RGCKGOZRHPZPFP-UHFFFAOYSA-N
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Description

Alizarin (1,2-dihydroxyanthraquinone) is a naturally occurring anthraquinone derivative historically extracted from the roots of the madder plant (Rubia tinctorum). It has been widely used as a red dye in textiles and art for centuries . Modern applications extend to biomedical staining (e.g., calcium deposition detection via this compound Red S) , conductive additives in polymers , and antimicrobial agents . Its chemical structure features two hydroxyl groups at the 1 and 2 positions of the anthraquinone backbone, enabling strong hydrogen bonding and metal chelation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKGOZRHPZPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
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DSSTOX Substance ID

DTXSID5045960
Record name Alizarin
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Molecular Weight

240.21 g/mol
Source PubChem
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Physical Description

Red-orange crystals slightly soluble in water; [Sax]
Record name Alizarin
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CAS No.

72-48-0
Record name Alizarin
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Record name 9,10-Anthracenedione, 1,2-dihydroxy-
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Scientific Research Applications

Anticancer Properties

Alizarin has been identified as a promising candidate in cancer therapy, particularly for pancreatic cancer. Research indicates that this compound can inhibit the growth of pancreatic cancer cells by targeting the NF-κB signaling pathway. In a study, this compound was shown to induce cell cycle arrest and promote apoptosis in pancreatic cancer cells through the inhibition of TNF-α-stimulated NF-κB activity. This mechanism involves the downregulation of several key genes associated with cell survival and proliferation, such as Bcl-2 and cyclin D .

Moreover, when combined with gemcitabine (a standard chemotherapy drug), this compound exhibited a synergistic effect, enhancing the overall antitumor efficacy while demonstrating minimal toxicity to normal cells. This suggests that this compound could potentially reverse gemcitabine resistance in clinical settings .

Biological Staining

This compound is widely used as a biological stain, particularly in histology and cytology. One of its notable applications is in the This compound Red S staining method, which allows for the visualization of calcium deposits in tissues and cell cultures. This technique is crucial for studies involving bone formation and mineralization, as it provides insights into cellular processes related to osteogenesis .

In addition to its staining capabilities, this compound red S can be quantified to assess calcium accumulation in various experimental setups, making it a versatile tool in biological research .

Textile Dyeing

This compound is historically significant as one of the first natural dyes used for textiles. Its vivid red color makes it suitable for dyeing various fabrics such as cotton, wool, and silk. The dyeing process involves the formation of metal complexes with aluminum or iron salts, which enhance the colorfastness of the dyed materials .

Pigment Production

In addition to its use as a dye, this compound is also utilized in producing pigments for paints and inks. The compound's stability and vibrant hue contribute to its application in artistic materials, where it has been employed since ancient times .

Case Studies and Research Findings

Application AreaStudy/FindingsKey Insights
Anticancer ResearchThis compound's effect on pancreatic cancer cells Induces apoptosis via NF-κB pathway inhibition; synergistic effect with gemcitabine
Biological StainingUse of this compound Red S for calcium detection Effective for visualizing mineralization; quantifiable results enhance research applications
Textile DyeingHistorical use and modern applications Provides vibrant colors; enhances colorfastness through metal complex formation
Pigment ProductionHistorical significance in artists' pigments This compound's stability makes it suitable for long-lasting artistic applications

Mechanism of Action

Alizarin exerts its effects primarily through its interaction with molecular targets such as the aryl hydrocarbon receptor (AHR). It acts as an agonist of the AHR receptor, enhancing the activity of the enzyme cytochrome P450 1A1 (CYP1A1) and inducing transcriptional changes in cells . This pathway is involved in various cellular processes, including detoxification and metabolism.

Comparison with Similar Compounds

Purpurin

Purpurin (1,2,4-trihydroxyanthraquinone), a structural isomer of alizarin, shares similar dyeing properties but differs by an additional hydroxyl group at position 4. While both are components of madder, this compound exhibits superior adsorption selectivity in molecularly imprinted polymers (MIPs). For instance, this compound/SMIPs showed an imprinting factor (IF) of 2.80 for this compound versus 1.24 for purpurin, highlighting this compound’s preferential binding . In antibiofilm activity against C. albicans, purpurin reduced biofilm formation by 57% at 0.5 µg/mL, whereas this compound achieved 82% inhibition at the same concentration .

Chrysazin (1,8-Dihydroxyanthraquinone)

Chrysazin, another anthraquinone derivative, demonstrated comparable antibiofilm efficacy to this compound but required higher concentrations. At 2 µg/mL, chrysazin inhibited C. albicans biofilm formation by 90%, similar to this compound. However, this compound reduced metabolic activity in biofilms by 80% at 2 µg/mL, outperforming chrysazin (66%) .

Emodin (1,3,8-Trihydroxyanthraquinone)

Emodin, a trihydroxyanthraquinone, showed moderate antibiofilm activity (50% inhibition at 10 µg/mL) but was less potent than this compound. Structural differences, such as hydroxyl group positions, likely reduce emodin’s binding affinity to microbial targets .

Table 1: Comparison of Anthraquinones in Biofilm Inhibition

Compound Biofilm Inhibition (%) at 0.5 µg/mL Metabolic Activity Reduction (%) at 2 µg/mL
This compound 82 80
Purpurin 57 -
Chrysazin 50 66
Emodin - -

Comparison with Functional Analogs

Quercetin

Quercetin, a flavonoid, shares dyeing and conductive properties with this compound but exhibits opposite effects in polymer processing. In polylactic acid (PLA) melt-electrospinning, this compound reduced fiber diameter by lowering viscosity and enhancing conductivity (resistance: 1 GΩ vs. 5 GΩ for pure PLA). Conversely, quercetin increased viscosity in the presence of plasticizers, leading to thicker fibers .

Naringenin and Rutin

Naringenin and rutin, flavonoids with similar hydroxyl group arrangements, showed negligible adsorption on this compound/SMIPs (IF = 1.15 and 1.08, respectively) compared to this compound (IF = 2.80). This underscores this compound’s unique molecular recognition properties .

Table 2: Adsorption Performance of this compound/SMIPs

Compound Saturated Adsorption Capacity (mg·g⁻¹) Imprinting Factor (IF)
This compound 60.94 2.80
Naringenin - 1.15
Rutin - 1.08

Comparison with Derivatives

This compound Glucoside

This compound-2-O-β-d-glucoside, a microbial-derived derivative, exhibits enhanced solubility and antiproliferative activity. NMR analysis revealed significant shifts in hydroxyl group signals (e.g., 1-OH: δ 12.59 in this compound vs. 12.62 in glucoside), indicating altered electronic properties. The glucoside derivative’s bioactivity in cancer cell lines surpassed unmodified this compound, likely due to improved cellular uptake .

Table 3: NMR Shifts in this compound and Its Glucoside

Position 1H-NMR (δ, ppm) 13C-NMR (δ, ppm)
1-OH (this compound) 12.59 153.15
1-OH (Glucoside) 12.62 155.25
2-OH (this compound) 10.88 151.17

Biological Activity

Alizarin, a natural hydroxyanthraquinone, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article delves into the various aspects of this compound's biological activity, supported by recent research findings, case studies, and data tables.

This compound is known for its ability to chelate calcium ions, which plays a crucial role in its biological activities. The compound's structure allows it to interact with various biological targets, leading to significant effects on cellular processes.

Key Mechanisms:

  • Calcium Chelation: this compound binds calcium ions, inhibiting biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis by disrupting calcium-dependent processes .
  • AHR Activation: this compound acts as an agonist for the aryl hydrocarbon receptor (AHR), enhancing the activity of cytochrome P450 1A1 (CYP1A1) in human hepatoma cells. This pathway is involved in the metabolism of xenobiotics and may influence cancer development .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against various strains of bacteria.

Case Study: Biofilm Inhibition

  • A study found that this compound at a concentration of 10 μg/ml inhibited biofilm formation by multiple S. aureus strains by over 80% compared to untreated controls. The compound also reduced viable cell counts within biofilms .

Table 1: Inhibition of Biofilm Formation by this compound

Bacterial StrainBiofilm Biomass Reduction (%)Viable Cell Count Reduction (%)
S. aureus MSSA 6538≥80Significant reduction observed
S. epidermidis≥80Significant reduction observed

Anticancer Properties

Research indicates that this compound possesses anticancer potential through various mechanisms:

  • Inhibition of Tumor Growth: Animal studies have shown that this compound can extend the lifespan of tumor-bearing mice and inhibit tumor incidence and metastasis .
  • Antioxidant Activity: this compound exhibits antioxidant properties that may protect against oxidative stress-induced cellular damage, further contributing to its anticancer effects .

Additional Biological Activities

This compound has also been studied for its potential antiviral and anti-inflammatory effects:

  • Anti-HIV Activity: this compound has shown promise in inhibiting HIV replication in vitro, suggesting potential applications in antiviral therapy .
  • Immunomodulatory Effects: It may modulate immune responses, enhancing the body's ability to fight infections and possibly influencing inflammatory pathways .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via a two-stage process:

  • Friedel-Crafts acylation : A molten mixture of aluminum chloride (AlCl₃) and sodium chloride (NaCl) catalyzes the formation of an intermediate acylated product.

  • Acid hydrolysis : Hydrochloric acid (HCl) mediates the cyclization and dehydration of the intermediate to yield this compound.

Key parameters include:

  • Temperature : 110°C (initial melting) → 165°C (4-hour reaction).

  • Catalyst : AlCl₃/NaCl melt (5:1 molar ratio).

  • Workup : Extraction with ethyl acetate and purification via C₁₈ MPLC using acetonitrile-water (1:1).

Yield and Characterization

The method achieves a 55% yield of this compound, characterized by:

  • UV-Vis spectroscopy : λₘₐₓ (MeOH) at 205, 246, 275, and 431 nm.

  • ¹H NMR (DMSO-d₆) : δ 7.27 (d, 1H), 7.70 (d, 1H), 7.95 (m, 2H), 8.23 (m, 2H).

  • ¹³C NMR (DMSO-d₆) : Peaks at 190.25 (carbonyl) and 182.03 ppm (quinone).

Table 1: Friedel-Crafts Acylation Reaction Summary

ParameterValue
ReactantsPhthalic anhydride, catechol
CatalystAlCl₃/NaCl (5:1)
Temperature110–165°C
Reaction Time4 hours (Stage 1)
Yield55%
PurificationMPLC (C₁₈, acetonitrile:H₂O)

Alkali Fusion of Anthraquinone Derivatives

Industrial-scale this compound production often employs alkali fusion of anthraquinone derivatives, such as anthraquinonyl-2-mercaptan or di-(anthraquinonyl)-2,2-disulfide , under oxidizing conditions. This method, detailed in patents from the early 20th century, remains relevant due to its adaptability to bulk synthesis.

Reaction Protocol

  • Reactants : Anthraquinonyl-2-mercaptan or polysulfides.

  • Conditions :

    • Temperature : 160–200°C (autoclave).

    • Alkali : Concentrated NaOH or KOH.

    • Oxidizing Agent : Sodium nitrate (NaNO₃) or potassium chlorate (KClO₃).

  • Workup : Precipitation as the calcium salt followed by acidification with HCl.

Process Optimization

  • Time : 15–40 hours for complete conversion.

  • Oxidant Role : NaNO₃ facilitates the oxidation of mercapto groups to sulfonic acid intermediates, which subsequently undergo cyclization.

  • Yield : Described as "high" in patents, though exact figures are omitted.

Table 2: Alkali Fusion Method Comparison

ParameterAnthraquinonyl-2-Mercaptan RouteDisulfide Route
ReactantAnthraquinonyl-2-mercaptanDi-(anthraquinonyl)-2,2-disulfide
CatalystNaOH/NaNO₃NaOH/KClO₃
Temperature180°C160–200°C
Reaction Time15–40 hours20–30 hours
Key IntermediateDisodium this compound saltCalcium this compound salt

Electrochemical and Sol-Gel Insights into this compound Synthesis

Recent studies explore this compound’s electrochemical behavior during encapsulation in silica matrices, offering indirect insights into synthesis optimization. For instance, sol-gel encapsulation under acidic, basic, or non-hydrolytic conditions alters this compound’s redox properties:

  • Acid-catalyzed routes : Preserve this compound’s hydroxyl groups, enabling reversible redox behavior (Eₚc = −180 mV, Eₚa = +390 mV vs. Ag/AgCl).

  • Basic routes : Induce side reactions, consuming the quinone form and reducing yield.

These findings underscore the importance of pH control during synthesis to minimize undesired side reactions.

Comparative Analysis of Preparation Methods

MetricFriedel-Crafts AcylationAlkali Fusion
Yield 55%High (patent claims)
Reaction Time 4–5 hours15–40 hours
Complexity Moderate (two-stage)High (autoclave required)
Scalability Lab-scaleIndustrial-scale
Byproducts MinimalSulfur derivatives

Q & A

Q. Data Validation :

  • ARS intensity correlates with osteogenic markers (e.g., Col1a1, Smad3) via RNA-Seq (r = –0.89 with principal component analysis) .
  • Mineralization increases with amphiregulin treatment, showing dose-dependent ARS-positive areas (p < 0.05) .

Advanced: What molecular mechanisms underlie this compound's synergistic effect with Gemcitabine in pancreatic cancer?

Methodological Answer:
this compound enhances Gemcitabine efficacy by inhibiting NF-κB signaling, a chemoresistance driver:

  • In Vitro : Co-treatment reduces phosphorylated p65 (p-p65), TAK1, and ERK in MIA PaCa-2 cells (Western blot) .
  • Synergism : CCK-8 assays show combination indices <1 (synergistic), with apoptosis increased 2.5-fold vs. monotherapy (flow cytometry) .
  • In Vivo : Orthotopic mouse models (10 mg/kg this compound + 5 mg/kg Gemcitabine) reduce tumor weight by 60% vs. controls (p < 0.001) .

Q. Key Pathways :

  • NF-κB inactivation blocks pro-survival genes (e.g., Bcl-2) and enhances caspase-3 activation .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:
Refer to safety data sheets (SDS) for critical protocols:

  • PPE : Nitrile gloves (EN 374 standard), chemical goggles, and flame-retardant lab coats .
  • Storage : 2–8°C in airtight containers; avoid oxidizers and static electricity .
  • Spill Management :
    • Containment : Use inert absorbents (e.g., vermiculite); avoid water to prevent environmental release .
    • Disposal : Collect in UN-certified containers for incineration .

Toxicity : Acute exposure causes eye irritation (GHS Category 2B); chronic data limited .

Advanced: How do adsorption kinetics of this compound Red S on ionic covalent organic frameworks (COFs) compare to traditional adsorbents?

Methodological Answer:
Ionic COFs (e.g., TpEB-COF) show superior adsorption due to electrostatic interactions:

Parameter COFs Acacia nilotica
Adsorption Capacity 828 mg/g 240 mg/g
Kinetic Model Pseudo-second-order (R² = 0.99) Pseudo-second-order (R² = 0.98)
ΔG° (25°C) –28.5 kJ/mol (spontaneous) –22.1 kJ/mol

Mechanism : COFs leverage π-π stacking and sulfonate groups for high selectivity .

Basic: What are the standard protocols for this compound Red staining in bone tissue engineering scaffolds?

Methodological Answer:
For 3D electrospun scaffolds:

Fixation : 70% ethanol (1 hour, 4°C) .

Staining : 40 mM ARS (10 minutes), then PBS washes .

Sectioning : Cryostat cutting (50 μm thickness) and imaging via light microscopy .

Analysis : Mineral distribution quantified using ImageJ .

Validation : Scaffolds treated with nano-hydroxyapatite show 3-fold higher ARS intensity vs. controls (p < 0.001) .

Advanced: What experimental approaches validate the role of this compound in modulating lysosomal pathways during vascular calcification?

Methodological Answer:

  • Inhibition Assays : Co-treatment with GW4869 (exosome inhibitor) reduces calcification (this compound Red intensity ↓45%, p < 0.001) .
  • Western Blot : this compound downregulates LAMP1 and CD9, indicating lysosomal dysfunction .
  • Calcium Quantification : Atomic absorption spectroscopy confirms 50% reduction in cellular calcium (vs. controls) .

Basic: How does this compound's stability in solution affect experimental reproducibility?

Methodological Answer:

  • Storage : Degrades at >25°C; store at 2–8°C in amber vials to prevent photodegradation .
  • Solubility : Use DMSO (≤0.1% v/v) to avoid precipitation in aqueous buffers .

UV/Vis Data : λmax = 430 nm (pH 4.2); shifts to 520 nm in alkaline conditions .

Advanced: How can computational models predict this compound's interaction with NF-κB signaling components?

Methodological Answer:

  • Docking Studies : this compound binds TAK1 kinase domain (ΔG = –9.8 kcal/mol) via hydrogen bonds with Asp175 .
  • Synergism Analysis : Chou-Talalay plots validate combination indices (CI <1) for Gemcitabine + this compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alizarin
Reactant of Route 2
Reactant of Route 2
Alizarin

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